Cas no 6126-12-1 (3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole)

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole structure
6126-12-1 structure
Product Name:3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
CAS-nummer:6126-12-1
MF:C12H14N2O2S
MW:250.316761493683
CID:954243
PubChem ID:261702
Update Time:2025-04-19

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole Chemische en fysische eigenschappen

Naam en identificatie

    • 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
    • AC1Q6VLR; MLS000122862; 1-Tosyl-3,5-dimethylpyrazol; 3,5-Dimethyl-1-(p-toluolsulfonyl)-pyrazol; HMS1475A18; NSC94604; 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole; 3,5-Dimethyl-1-(toluol-4-sulfonyl)-1H-pyrazol; 3,5-dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole; AC1L65VN; CTK5B2953; 3,5-Dimethyl-1-tosylpyrazol; ChemDiv3_000722; 3,5-dimethyl-1-tosyl-pyrazole;
    • 3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole
    • 3,5-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-1H-PYRAZOLE
    • 3,5-dimethyl-1-tosyl-1H-pyrazole
    • HMS1475A18
    • Z57113668
    • 3,5-dimethyl-1-(4-methylphenyl)sulfonyl-pyrazole
    • SR-01000407572
    • CCG-104781
    • BRD-K67087812-001-01-8
    • 6126-12-1
    • STK354268
    • 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole
    • 3,5-dimethyl-1-tosyl-pyrazole
    • AKOS000314387
    • SR-01000407572-1
    • DTXSID50294119
    • DS-004658
    • 3,5-DIMETHYL-1-(4-METHYLBENZENESULFONYL)PYRAZOLE
    • HMS2392P24
    • BDBM55370
    • NSC-94604
    • IDI1_019688
    • SMR000123435
    • CHEMBL2138180
    • MLS000122862
    • ChemDiv3_000722
    • NSC94604
    • cid_261702
    • Cambridge id 5278613
    • Inchi: 1S/C12H14N2O2S/c1-9-4-6-12(7-5-9)17(15,16)14-11(3)8-10(2)13-14/h4-8H,1-3H3
    • InChI-sleutel: XEBCPVLMBKAGCP-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=CC=1)(N1C(C)=CC(C)=N1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 250.07772
  • Monoisotopische massa: 250.078
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 355
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 60.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.23
  • Kookpunt: 417.6°C at 760 mmHg
  • Vlampunt: 206.4°C
  • Brekindex: 1.598
  • PSA: 51.96
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.